(3-Aminoprop-1-en-1-yl)methylphosphinic acid
Description
Properties
CAS No. |
168977-91-1 |
|---|---|
Molecular Formula |
C4H10NO2P |
Molecular Weight |
135.10 g/mol |
IUPAC Name |
3-aminoprop-1-enyl(methyl)phosphinic acid |
InChI |
InChI=1S/C4H10NO2P/c1-8(6,7)4-2-3-5/h2,4H,3,5H2,1H3,(H,6,7) |
InChI Key |
FZCMREWADROMJN-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C=CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminoprop-1-en-1-yl)methylphosphinic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methylphosphinic acid with an appropriate amine, followed by the introduction of a double bond through a dehydration reaction. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (3-Aminoprop-1-en-1-yl)methylphosphinic acid may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production. Additionally, purification steps such as crystallization or distillation are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(3-Aminoprop-1-en-1-yl)methylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3-Aminoprop-1-en-1-yl)methylphosphinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (3-Aminoprop-1-en-1-yl)methylphosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved may include enzyme catalysis, signal transduction, or metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
3-Aminopropyl-(methyl)phosphinic Acid (3-APMPA)
- Structure : Linear propyl chain with a terminal amine and methylphosphinic acid group.
- Pharmacology : Acts as a GABAB-selective agonist (EC50 ~500 µM) but also exhibits antagonism at GABAC receptors (Kb ~1 µM) .
- Key Difference: The absence of a double bond in 3-APMPA reduces conformational rigidity compared to the target compound. This may explain its dual affinity for GABAB and GABAC receptors, whereas the propenyl group in (3-aminoprop-1-en-1-yl)methylphosphinic acid could enhance selectivity for specific receptor conformations .
TPMPA [(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic Acid]
- Structure : Cyclic tetrahydropyridinyl moiety attached to methylphosphinic acid.
- Pharmacology : Potent GABAC antagonist (Kb ~2 µM) with >100-fold selectivity over GABAA receptors (Kb ~320 µM) .
- Key Difference : TPMPA’s cyclic structure enhances preorganization for receptor binding, whereas the linear propenyl chain in the target compound may allow for broader interaction flexibility. This structural distinction could influence tissue penetration and metabolic stability .
Phosphonic Acid Analogs (e.g., 1-Amino-1-(3′-pyridyl)methylphosphonic Acid)
- Structure : Phosphonic acid (-PO(OH)₂) instead of phosphinic acid.
- Properties: Higher acidity (pKa ~1–2 for phosphonic vs. Optical rotation data ([α]D = +2.8°) confirms stereochemical stability, a trait critical for chiral drug design .
- Key Difference : The phosphinic acid group in the target compound offers intermediate acidity, balancing solubility and bioavailability, which may optimize CNS penetration compared to phosphonic analogs .
Macrocyclic Phosphinic Acid Derivatives (e.g., H4dotPH)
- Structure : Tetraazacyclododecane backbone with four methylphosphinic acid arms.
- Applications : Used in MRI contrast agents (e.g., DOTAREM®) due to strong Gd(III) chelation .
Comparative Data Table
Biological Activity
(3-Aminoprop-1-en-1-yl)methylphosphinic acid, an organophosphorus compound, has garnered attention for its diverse biological activities, particularly in agriculture and pharmacology. Characterized by its unique structure, which includes a phosphinic acid group and an amino group, this compound exhibits potential as a herbicide and antimicrobial agent. This article delves into the biological activity of (3-Aminoprop-1-en-1-yl)methylphosphinic acid, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula of (3-Aminoprop-1-en-1-yl)methylphosphinic acid is . Its structure features a propene backbone with both amino and phosphinic functionalities, which enhance its reactivity and biological properties. The following table summarizes key structural features:
| Property | Details |
|---|---|
| Chemical Formula | C₄H₁₀NO₂P |
| Functional Groups | Amino group, Phosphinic acid group |
| Molecular Weight | 139.10 g/mol |
Antimicrobial Properties
Research indicates that (3-Aminoprop-1-en-1-yl)methylphosphinic acid exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit various pathogens. For instance, the compound's interaction with enzymes involved in metabolic pathways suggests potential applications in treating infections caused by bacteria and fungi.
Herbicidal Activity
The compound has also been investigated for its herbicidal properties. Its ability to disrupt metabolic processes in plants positions it as a candidate for agricultural applications. Preliminary studies indicate that it can effectively control weed growth while minimizing harm to crops.
The mechanism of action of (3-Aminoprop-1-en-1-yl)methylphosphinic acid involves interactions with specific biological targets. For instance, it may inhibit enzymes critical for pathogen survival or plant growth. Understanding these interactions is crucial for developing effective therapeutic agents or agricultural products.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of (3-Aminoprop-1-en-1-yl)methylphosphinic acid against various bacterial strains, it was found to exhibit notable inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, indicating its potential as an alternative treatment option .
Case Study 2: Herbicidal Effectiveness
Another study focused on the herbicidal effectiveness of (3-Aminoprop-1-en-1-yl)methylphosphinic acid against specific weed species. Results demonstrated a reduction in weed biomass by over 70% at optimal concentrations, highlighting its potential utility in sustainable agriculture practices.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3-Aminoprop-1-en-1-yl)methylphosphinic acid, a comparison with structurally similar compounds is beneficial. The following table outlines key differences:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methylphosphonic Acid | Simple structure with methyl group | Widely studied for environmental impact |
| Aminomethylphosphonic Acid | Similar amino group but lacks propene structure | Known for herbicidal properties |
| 2-Aminoethylphosphonic Acid | Ethylene linker instead of propene | Investigated for neuroactive properties |
The combination of an unsaturated carbon chain with both amino and phosphinic functionalities in (3-Aminoprop-1-en-1-yl)methylphosphinic acid may confer distinct reactivity and biological properties compared to these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
